molecular formula C20H12F4N4O2S3 B4326328 2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]

2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]

Cat. No.: B4326328
M. Wt: 512.5 g/mol
InChI Key: SQLACWVGEONUHM-UHFFFAOYSA-N
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Description

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] is a complex organic compound that features a cyanoisothiazole core linked to difluorophenyl acetamide groups through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] typically involves multiple steps. One common method includes the reaction of 4-cyanoisothiazole with thiol-containing compounds under controlled conditions to form the bis(thio) linkage. This intermediate is then reacted with N-(2,4-difluorophenyl)acetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The difluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] involves its interaction with specific molecular targets. The cyanoisothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl groups may enhance the compound’s binding affinity and specificity. The sulfur linkages can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]
  • 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis[N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide]

Uniqueness

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4-difluorophenyl)acetamide] is unique due to the presence of difluorophenyl groups, which can significantly influence its chemical properties and biological activity. The cyanoisothiazole core provides a versatile platform for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-cyano-3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O2S3/c21-10-1-3-15(13(23)5-10)26-17(29)8-31-19-12(7-25)20(33-28-19)32-9-18(30)27-16-4-2-11(22)6-14(16)24/h1-6H,8-9H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLACWVGEONUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=C(C=C(C=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]
Reactant of Route 2
Reactant of Route 2
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]
Reactant of Route 3
Reactant of Route 3
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]
Reactant of Route 4
Reactant of Route 4
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]
Reactant of Route 5
Reactant of Route 5
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]
Reactant of Route 6
Reactant of Route 6
2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]

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